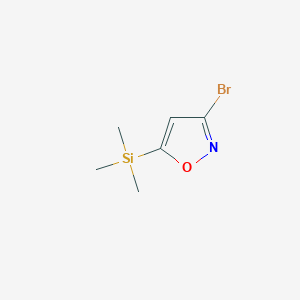
3-(5-ethynyl-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(5-ethynyl-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione” is a chemical compound with the molecular formula C13H12N2O3 . It is a derivative of lenalidomide and can be useful in PROTAC research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H12N2O3/c16-11-6-5-10 (12 (17)14-11)15-7-8-3-1-2-4-9 (8)13 (15)18/h1-4,10H,5-7H2, (H,14,16,17) . This indicates that the compound has a complex structure with multiple functional groups, including an isoindole group and a piperidinedione group.Wirkmechanismus
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. It may cause serious eye irritation and respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/clothing/eye protection/face protection .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(5-ethynyl-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione' involves the reaction of a piperidine-2,6-dione derivative with an ethynyl-substituted isoindole derivative.", "Starting Materials": [ "Piperidine-2,6-dione", "5-bromo-1-oxo-2,3-dihydro-1H-isoindole-3-ethynyl acetate", "Sodium hydride", "Dimethylformamide", "Acetic acid", "Ethanol" ], "Reaction": [ "The piperidine-2,6-dione is reacted with sodium hydride in dimethylformamide to form the sodium salt of the piperidine-2,6-dione.", "The sodium salt of the piperidine-2,6-dione is then reacted with 5-bromo-1-oxo-2,3-dihydro-1H-isoindole-3-ethynyl acetate in the presence of acetic acid and ethanol to form the desired compound, '3-(5-ethynyl-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione'." ] } | |
CAS-Nummer |
2412439-21-3 |
Molekularformel |
C15H12N2O3 |
Molekulargewicht |
268.27 g/mol |
IUPAC-Name |
3-(6-ethynyl-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C15H12N2O3/c1-2-9-3-4-11-10(7-9)8-17(15(11)20)12-5-6-13(18)16-14(12)19/h1,3-4,7,12H,5-6,8H2,(H,16,18,19) |
InChI-Schlüssel |
CDRKCWJENLEAFK-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=CC2=C(C=C1)C(=O)N(C2)C3CCC(=O)NC3=O |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




